Product packaging for 2-Isopropyl-2-carbethoxycyclopentanone(Cat. No.:)

2-Isopropyl-2-carbethoxycyclopentanone

Cat. No.: B8617624
M. Wt: 198.26 g/mol
InChI Key: VOGVBDCJXCWZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Isopropyl-2-carbethoxycyclopentanone is a disubstituted cyclopentanone derivative of high interest in advanced organic synthesis. This compound features two distinct functional groups—an isopropyl and a carbethoxy (ethyl ester) moiety—on the same carbon atom of the cyclopentanone ring, making it a versatile and complex scaffold for chemical transformations. Its primary research value lies in its potential as a key intermediate in the construction of more intricate molecular architectures, such as natural products, pharmaceuticals, and specialty chemicals. Researchers may utilize this molecule in reactions like alkylations, condensations, or ring-forming processes, where the cyclopentanone core serves as a foundational building block. The steric and electronic influence of the adjacent substituents can offer unique selectivity in reactions, which is a subject of investigation in methodological studies. The mechanism of action for this compound is dependent on the specific synthetic application; it can act as an electrophile at the carbonyl carbon or as a nucleophile via enolization at the alpha-carbon. Handling should comply with laboratory safety protocols, and its storage should be in a cool, dry place. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O3 B8617624 2-Isopropyl-2-carbethoxycyclopentanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-oxo-1-propan-2-ylcyclopentane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-4-14-10(13)11(8(2)3)7-5-6-9(11)12/h8H,4-7H2,1-3H3

InChI Key

VOGVBDCJXCWZPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)C(C)C

Origin of Product

United States

Reaction Chemistry and Transformations of 2 Isopropyl 2 Carbethoxycyclopentanone

Reactions Involving the Carbethoxy Moiety

The carbethoxy group is a key functional handle in 2-isopropyl-2-carbethoxycyclopentanone, enabling a range of chemical modifications. These transformations are fundamental to altering the core structure and facilitating subsequent synthetic steps.

Hydrolysis and Ester Cleavage Reactions

The hydrolysis of the carbethoxy group in this compound typically requires acidic conditions to yield the corresponding β-keto acid. Alkaline hydrolysis is generally avoided as it can promote a competing ring-opening reaction through acid cleavage. libretexts.org For the hydrolysis of 2-alkylcyclopentanone-2-carboxylic esters, the use of strong acids is necessary to achieve a reasonable reaction rate. libretexts.org

This transformation is often the first step in a sequence leading to the decarboxylated product, 2-isopropylcyclopentanone (B83243). The general scheme for this reaction is as follows:

General Reaction Scheme for Acid-Catalyzed Hydrolysis

ReactantReagentsProduct
This compoundH₃O⁺, Δ2-Isopropyl-1-oxocyclopentane-2-carboxylic acid

Transesterification and Amidation Processes

Transesterification, the conversion of one ester to another, can be achieved under either acidic or basic conditions. masterorganicchemistry.com This process involves the exchange of the ethoxy group of the carbethoxy moiety with another alkoxy group from an alcohol. The reaction is typically driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

Amidation, the formation of an amide, can be accomplished by reacting this compound with an amine. This transformation can be catalyzed by various reagents, including Lewis acids. The reaction of esters with amines to form amides is a well-established synthetic method.

Decarboxylation Pathways

Illustrative Data for Decarboxylation of a Related Compound libretexts.org

Starting MaterialReaction ConditionsProductYield (%)
Methyl 2-methylcyclopentanone-2-carboxylate20% H₂SO₄, reflux, 7 hours2-Methylcyclopentanone84.2

Reactions at the Cyclopentanone (B42830) Ring and α-Positions

The cyclopentanone ring and the α-carbon offer additional sites for chemical modification, further expanding the synthetic utility of this compound.

Nucleophilic Addition Reactions (e.g., Grignard Reagent Addition)

The carbonyl group of the cyclopentanone ring is susceptible to nucleophilic attack. Grignard reagents (RMgX) are potent nucleophiles that readily add to ketones. wikipedia.org The reaction of a Grignard reagent with this compound would be expected to occur at the ketone carbonyl. However, it is important to note that Grignard reagents also react with esters. Typically, two equivalents of the Grignard reagent add to an ester, leading to the formation of a tertiary alcohol after an initial addition-elimination sequence that forms a ketone intermediate. pressbooks.pub Given the presence of both a ketone and an ester in this compound, the reaction with a Grignard reagent could potentially lead to a mixture of products, with the more reactive ketone functionality likely being the primary site of attack.

Organolithium reagents also serve as powerful nucleophiles that add to ketones to form alcohols. masterorganicchemistry.com

α-Functionalization and Alkylation Reactions

The α-position of this compound, being adjacent to both the ketone and the ester carbonyl groups, possesses acidic protons that can be abstracted by a strong base to form an enolate. This enolate is a powerful nucleophile and can undergo various α-functionalization reactions.

A key example is α-alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction to introduce a new alkyl group at the α-position. pressbooks.publibretexts.org The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation and subsequent alkylation, especially in unsymmetrical ketones. pressbooks.pub For β-keto esters, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete enolate formation. libretexts.org

Reduction and Oxidation Reactions of the Carbonyl Group

The reactivity of the carbonyl group in this compound is central to its chemical transformations. Selective reduction or oxidation of the ketone allows for the synthesis of various functionalized cyclopentane (B165970) derivatives.

Reduction Reactions

The ketone functionality of this β-keto ester can be selectively reduced to a secondary alcohol in the presence of the ester group using specific reducing agents. Common methods include catalytic hydrogenation or, more frequently in a laboratory setting, hydride-reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones while typically leaving esters unaffected under standard conditions. masterorganicchemistry.com The reaction of this compound with NaBH₄ in an alcoholic solvent like methanol (B129727) or ethanol (B145695) would yield 2-carbethoxy-1-hydroxy-2-isopropylcyclopentane. masterorganicchemistry.comresearchgate.net

Another highly chemoselective method is the Meerwein-Ponndorf-Verley (MPV) reduction. wikipedia.org This process utilizes an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. minia.edu.egalfa-chemistry.comorganic-chemistry.org The reaction is reversible and proceeds through a six-membered ring transition state, selectively reducing the ketone to its corresponding alcohol. minia.edu.egorganic-chemistry.org The MPV reduction is advantageous for its high selectivity, preventing reaction with other reducible functional groups. thermofisher.com

Interactive Data Table: Reduction of this compound

ReagentCatalystSolventProductKey Features
Sodium Borohydride (NaBH₄)NoneMethanol / Ethanol2-Carbethoxy-1-hydroxy-2-isopropylcyclopentaneChemoselective for the ketone; ester is not reduced under mild conditions. masterorganicchemistry.com
Hydrogen (H₂)Pd, Pt, or NiEthanol2-Carbethoxy-1-hydroxy-2-isopropylcyclopentaneCatalytic hydrogenation; can sometimes reduce other functional groups under harsher conditions.
Aluminum Isopropoxide(Catalytic)Isopropanol2-Carbethoxy-1-hydroxy-2-isopropylcyclopentaneMeerwein-Ponndorf-Verley (MPV) reduction; highly chemoselective for aldehydes and ketones. wikipedia.orgthermofisher.com

Oxidation Reactions

Ketones are generally resistant to oxidation compared to aldehydes, as the reaction requires the cleavage of a carbon-carbon bond. libretexts.org Strong oxidizing agents can cleave the ring, leading to dicarboxylic acids in a non-selective manner.

A synthetically valuable oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation. This reaction employs a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester (or a lactone for cyclic ketones). libretexts.org In the case of this compound, the Baeyer-Villiger reaction would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The migratory aptitude of the adjacent carbon groups determines the product. The tertiary alkyl group (the C2 carbon bearing the isopropyl and carbethoxy groups) has a higher migratory aptitude than the secondary alkyl group (the C5 methylene (B1212753) group). Therefore, the oxygen would preferentially insert between the carbonyl carbon and the more substituted C2 carbon, resulting in the formation of a seven-membered lactone.

Ring-Opening and Ring-Expansion Reactions

Ring-Opening Reactions

The formation of this compound via the Dieckmann condensation is a reversible, base-catalyzed intramolecular reaction. organic-chemistry.org This equilibrium can be shifted back toward the starting material, resulting in a ring-opening reaction. This reverse process, known as a retro-Claisen (or retro-Dieckmann) reaction, is particularly favored for β-keto esters that lack an acidic α-proton, such as the title compound. Treatment with a strong base like sodium ethoxide can induce cleavage of the C2-C3 bond, opening the ring to yield the corresponding diethyl 3-isopropyladipate.

Ring-Expansion Reactions

One-carbon ring expansion of cyclic ketones can be effectively achieved through the Tiffeneau-Demjanov rearrangement. wikipedia.orgorganicreactions.org This multi-step process transforms a cyclopentanone into a cyclohexanone (B45756) derivative. chemistrysteps.comwikipedia.org For this compound, the sequence would be as follows:

Formation of a Cyanohydrin: Reaction of the ketone with hydrogen cyanide (HCN) or a cyanide source like KCN/acid yields the corresponding cyanohydrin.

Reduction to an Amino Alcohol: The nitrile group of the cyanohydrin is reduced to a primary amine, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to form a 1-(aminomethyl)cyclopentanol (B1282178) derivative.

Diazotization and Rearrangement: The resulting amino alcohol is treated with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.org This converts the primary amine into a diazonium salt, which is an excellent leaving group. The subsequent loss of nitrogen gas (N₂) generates a primary carbocation, which triggers a rearrangement where a carbon from the ring migrates, expanding the ring by one carbon and forming a more stable carbocation. Loss of a proton from this intermediate yields the final ring-expanded product, 2-isopropyl-2-carbethoxycyclohexanone.

Interactive Data Table: Plausible Ring Expansion Pathway

StepReaction TypeReagentsIntermediate/Product
1Nucleophilic AdditionKCN, H⁺1-Cyano-2-isopropyl-2-carbethoxycyclopentan-1-ol
2Reduction1) LiAlH₄ 2) H₂O1-(Aminomethyl)-2-isopropyl-2-carbethoxycyclopentan-1-ol
3Tiffeneau-Demjanov RearrangementNaNO₂, HCl (aq)2-Isopropyl-2-carbethoxycyclohexanone

Elimination Reactions to Form Unsaturated Cyclopentanone Derivatives

The direct formation of an unsaturated derivative from this compound is not possible as it lacks a suitable leaving group. However, such compounds can be prepared via a two-step sequence involving reduction followed by dehydration.

First, the carbonyl group is reduced to a hydroxyl group, as described in section 3.2.3, to form 2-carbethoxy-1-hydroxy-2-isopropylcyclopentane. Subsequent treatment of this alcohol with a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) and heat induces a dehydration (elimination) reaction. This reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. Elimination of a proton from an adjacent carbon atom then forms a double bond. The position of the resulting double bond is generally governed by Zaitsev's rule, which predicts that the most substituted (i.e., most stable) alkene will be the major product. This would lead to the formation of 2-isopropyl-2-carbethoxycyclopent-1-ene.

Reactivity Profiles (e.g., Nucleophilic, Electrophilic, Radical)

The reactivity of this compound is dictated by the presence of its two carbonyl functional groups and its specific substitution pattern.

Electrophilic Profile: The molecule possesses two primary electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the ester. researchgate.netnih.gov Both are susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This allows for selective reactions, such as reduction with NaBH₄ or addition of Grignard reagents at the ketone.

Nucleophilic Profile: A compound's nucleophilicity is often expressed through the formation of an enol or enolate. fiveable.me However, a critical structural feature of this compound is the absence of any α-protons at the C2 position, which is situated between the two carbonyl groups. This quaternary carbon cannot be deprotonated to form an enolate. Consequently, the molecule is unable to act as a nucleophile in reactions that depend on the formation of an enolate at this position, such as direct α-alkylation or standard condensation reactions. While enolate formation is possible at the C5 position, it is less favored as it is activated by only one carbonyl group.

Radical Profile: While radical reactions are a fundamental class of organic transformations, specific studies detailing the radical reactivity of this compound are not widely reported in the chemical literature. Its reactivity would be predicted to involve hydrogen atom abstraction from the C-H bonds on the ring or the isopropyl group under radical conditions.

Condensation Reactions (e.g., Aldol (B89426), Claisen, Mannich)

Condensation reactions are fundamental carbon-carbon bond-forming processes that typically require one reactant to act as a nucleophile (usually as an enolate) and another to act as an electrophile. scienceinfo.comlibretexts.orgwikipedia.org The utility of this compound in these reactions is severely restricted by its structure.

The key requirement for a carbonyl compound to serve as the nucleophilic component in Aldol, Claisen, and Mannich reactions is the presence of at least one acidic α-hydrogen, which can be removed by a base to form a reactive enolate. scienceinfo.comorganic-chemistry.org As this compound lacks protons on the carbon atom between the ketone and ester functionalities (the C2 position), it is considered non-enolizable at this site. acs.org

Interactive Data Table: Role in Condensation Reactions

ReactionRole of Enolizable Component (Nucleophile)Role of this compoundFeasibility
Aldol Condensation An aldehyde or ketone with α-hydrogens forms an enolate that attacks another carbonyl group.Cannot form the required enolate at C2. Could act as the electrophile, but is sterically hindered and less reactive than aldehydes.Unlikely to participate as the nucleophile. Limited potential as an electrophile.
Claisen Condensation An ester with α-hydrogens forms an enolate that attacks another ester molecule. organic-chemistry.orgmasterorganicchemistry.comCannot form the required enolate at C2. orgoreview.com Could act as the electrophilic acceptor in a "crossed" Claisen reaction, but this is inefficient.Cannot participate as the nucleophilic component. wikipedia.org
Mannich Reaction An enolizable aldehyde or ketone reacts with an iminium ion. nrochemistry.comchemistrysteps.comadichemistry.comCannot act as the enolizable carbonyl component. scienceinfo.com It is a non-enolizable ketone, but typically non-enolizable aldehydes (like formaldehyde) are used to form the iminium ion. thermofisher.comCannot participate as the primary nucleophilic component.

Studies on Ketol-Lactol Isomerism in Cyclopentanone Derivatives

Ketol-lactol isomerism, a form of tautomerism, describes an intramolecular equilibrium between a hydroxy ketone (the ketol form) and a cyclic hemiketal (the lactol form). This phenomenon requires the presence of both a ketone and a hydroxyl group within the same molecule, positioned in a way that allows for the formation of a thermodynamically stable, typically five- or six-membered, ring.

The parent compound, this compound, does not possess a hydroxyl group and therefore cannot exhibit ketol-lactol isomerism.

However, derivatives of this compound could be subject to related cyclization equilibria. For instance, if the ester group were hydrolyzed to a carboxylic acid and the ketone was subsequently reduced to a hydroxyl group, the resulting molecule would be a γ-hydroxy carboxylic acid. Such compounds are well-known to exist in equilibrium with their corresponding cyclic ester, a γ-lactone. This intramolecular esterification is a similar type of ring-chain tautomerism, driven by the formation of a stable five-membered lactone ring. While direct studies on ketol-lactol isomerism in derivatives of this compound are scarce, the principles of intramolecular cyclization of its functionalized derivatives are well-established in organic chemistry.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 2-Isopropyl-2-carbethoxycyclopentanone. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information regarding its chemical composition and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The ethyl group of the carbethoxy moiety would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), due to coupling with each other. The isopropyl group would show a doublet for the two equivalent methyl groups and a septet for the methine proton (-CH-). The protons on the cyclopentanone (B42830) ring would appear as complex multiplets in the aliphatic region of the spectrum. The exact chemical shifts would be influenced by the electron-withdrawing effects of the adjacent carbonyl and ester groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org Key resonances would include a signal for the carbonyl carbon of the ketone at the lower field (downfield) region, typically around 200-220 ppm. openstax.org The carbonyl carbon of the ester group would also appear downfield, but at a slightly higher field than the ketone carbonyl. The quaternary carbon at the 2-position, bonded to the isopropyl and carbethoxy groups, would also be identifiable. The remaining carbons of the cyclopentanone ring, the isopropyl group, and the ethyl ester would resonate at higher field (upfield) positions.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. A COSY spectrum would show correlations between protons that are coupled to each other, for instance, between the methine and methyl protons of the isopropyl group, and between the methylene and methyl protons of the ethyl group. masterorganicchemistry.com An HSQC spectrum would reveal correlations between protons and the carbon atoms to which they are directly attached, providing a definitive map of the C-H bonds. masterorganicchemistry.com

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Isopropyl-CHMultiplet (septet)~35-45
Isopropyl-CH₃Doublet~15-20
Cyclopentanone-CH₂Multiplets~20-40
Ester-O-CH₂Quartet~60-65
Ester-CH₃Triplet~10-15
C=O (Ketone)-~210-220
C=O (Ester)-~170-175
Quaternary C2-~60-70

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The most prominent absorption bands would be due to the carbonyl groups. A strong, sharp peak corresponding to the C=O stretching vibration of the ketone is expected in the region of 1740-1750 cm⁻¹. libretexts.org Additionally, a strong absorption band for the C=O stretching of the ester functional group would be observed, typically around 1735-1750 cm⁻¹. libretexts.org The presence of C-H bonds in the isopropyl and cyclopentane (B165970) moieties would be indicated by stretching vibrations in the 2850-3000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show a weak absorption band in the ultraviolet region corresponding to the n→π* electronic transition of the carbonyl group of the ketone. This absorption is typically observed around 280-300 nm for saturated ketones. The ester carbonyl group also exhibits an n→π* transition, but it is generally weaker and occurs at a shorter wavelength.

Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Absorption/Transition Characteristic Wavenumber/Wavelength
Infrared (IR)C=O Stretch (Ketone)~1745 cm⁻¹
Infrared (IR)C=O Stretch (Ester)~1735 cm⁻¹
Infrared (IR)C-H Stretch (Aliphatic)2850-3000 cm⁻¹
Ultraviolet-Visible (UV-Vis)n→π* (Ketone)~280-300 nm

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations of the ketone and ester groups in this compound would also be observable in the Raman spectrum. While the C=O stretch is strong in the IR spectrum, it is typically weaker in the Raman spectrum. Conversely, the C-C bond vibrations of the cyclopentane ring and the isopropyl group, which may be weak in the IR spectrum, can produce more intense signals in the Raman spectrum. This technique can be particularly useful for studying the molecule in aqueous solutions, where water absorption can interfere with IR measurements.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The molecular ion peak for this compound would correspond to its molecular weight.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, α-cleavage could result in the loss of the isopropyl group or the carbethoxy group. Esters also undergo characteristic fragmentations, such as the loss of the alkoxy group (-OCH₂CH₃). chemguide.co.uk The analysis of these fragment ions helps to piece together the structure of the original molecule.

Predicted Key Fragments in the EI-MS of this compound

Fragment Ion Proposed Structure/Loss
[M - C₃H₇]⁺Loss of the isopropyl group
[M - COOCH₂CH₃]⁺Loss of the carbethoxy group
[M - OC₂H₅]⁺Loss of the ethoxy radical from the ester
[C₃H₇]⁺Isopropyl cation

Hyphenated techniques that couple a separation method with mass spectrometry are essential for the analysis of complex mixtures and for monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound, being a relatively volatile organic compound, is well-suited for GC-MS analysis. The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property of the compound under specific chromatographic conditions. The mass spectrometer then provides a mass spectrum for the compound as it elutes from the GC column, allowing for its positive identification by matching the spectrum with a library database or by interpreting the fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. In the context of this compound, LC-MS could be particularly useful for monitoring the progress of its synthesis. By taking small aliquots from the reaction mixture at different time points and analyzing them by LC-MS, it is possible to track the consumption of reactants and the formation of the product and any byproducts. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Chromatographic Methods

Chromatography is a cornerstone for the analysis of this compound, providing powerful tools for both separation and purity evaluation.

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column, where it is separated from impurities based on its boiling point and interactions with the column's stationary phase. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. The choice of stationary phase is critical; non-polar phases like polydimethylsiloxane (B3030410) (e.g., SE-30) or polar phases like polyethylene (B3416737) glycol (e.g., Carbowax) can be used depending on the impurity profile. gcms.cz Comprehensive GC (GCxGC) can be employed for complex mixtures to resolve co-eluting impurities that might be missed in a standard GC analysis. wikipedia.org

Liquid Chromatography (LC), particularly in its reversed-phase mode, is also highly suitable for analyzing this compound. In this technique, the compound is dissolved in a suitable solvent and passed through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water with acetonitrile (B52724) or methanol (B129727), is used for elution. rsc.orgnih.gov LC is advantageous for analyzing less volatile impurities or potential degradation products that are not amenable to GC. Both GC and LC, when coupled with detectors like Flame Ionization Detectors (FID) for GC or Ultraviolet (UV) detectors for LC, provide quantitative data on the purity of the compound. yorku.caresearchgate.net

Table 1: Comparison of GC and LC for Purity Assessment of this compound
ParameterGas Chromatography (GC)Liquid Chromatography (LC)
PrincipleSeparation based on volatility and interaction with stationary phase in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte SuitabilityRequires analyte to be volatile and thermally stable. Derivatization may be needed.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Typical Stationary PhasesPolydimethylsiloxane (non-polar), Polyethylene glycol (polar). gcms.czOctadecylsilane (C18, non-polar), Silica (B1680970) (polar).
Typical Mobile PhasesInert carrier gas (e.g., Helium, Nitrogen). researchgate.netMixtures of water with organic solvents (e.g., Acetonitrile, Methanol). researchgate.netlibretexts.org
Common DetectorsFlame Ionization Detector (FID), Mass Spectrometry (MS).Ultraviolet (UV), Mass Spectrometry (MS).
Primary ApplicationAnalysis of volatile impurities and overall purity.Analysis of non-volatile impurities and purity confirmation. yorku.ca

Due to the presence of a chiral center at the C2 position, this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective and widely used method for this purpose. researchgate.netresearchgate.net

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support (e.g., Chiralcel® and Chiralpak® series), are particularly effective for resolving a wide range of chiral compounds, including β-keto esters. researchgate.netorgsyn.org Cyclodextrin-based CSPs are another important class, offering a chiral cavity into which one enantiomer may fit better than the other. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for chiral separations. By using columns packed with sub-2 µm particles or core-shell particles, UHPLC systems can achieve much higher resolution, greater sensitivity, and dramatically shorter analysis times. aocs.org This high throughput is invaluable in screening for optimal separation conditions or in routine quality control.

Table 2: Chiral Stationary Phases (CSPs) Applicable for HPLC/UHPLC Separation of this compound Enantiomers
CSP TypeChiral Selector ExampleSeparation PrincipleTypical Mobile Phase ModeReference
Polysaccharide-basedCellulose or Amylose tris(3,5-dimethylphenylcarbamate)Formation of diastereomeric complexes via hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure.Normal Phase (Hexane/2-Propanol), Reversed Phase, Polar Organic. researchgate.net
Cyclodextrin-basedβ-Cyclodextrin derivativesInclusion complexation where one enantiomer fits preferentially into the chiral cyclodextrin (B1172386) cavity.Reversed Phase (Water/Acetonitrile or Methanol). researchgate.net
Core-Shell TechnologyIsopropyl carbamate (B1207046) cyclofructan 6Combines the efficiency of sub-2 µm particles with lower backpressure, enabling rapid and high-resolution separations on both HPLC and UHPLC systems.Polar Organic (Acetonitrile/Methanol). aocs.org

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization involves chemically modifying a compound to alter its physicochemical properties, making it more suitable for a particular analytical method. For this compound, derivatization can be used to improve its performance in chromatographic analyses.

For GC analysis, the thermal stability and volatility of this compound are generally sufficient. However, derivatization can still be beneficial, particularly for trace analysis or when analyzing complex matrices. Silylation is a common technique where an active hydrogen atom is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net The target for silylation in a β-keto ester is the acidic α-hydrogen, proceeding through the enol form of the molecule.

The reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the enol form into a silyl enol ether. libretexts.org This derivative is typically more volatile and more thermally stable than the parent compound, leading to improved peak shape and reduced tailing in GC analysis. This increased volatility allows for elution at lower temperatures, which can be advantageous for preventing on-column degradation.

Acylation and alkylation are other derivatization strategies that can modify the chromatographic behavior of this compound. gcms.czresearchgate.net

Acylation involves introducing an acyl group (R-C=O) by reacting the compound's enolate with an acylating agent like an acid anhydride (B1165640) or acid chloride. This process converts the enol into an enol ester. Acylation can be used to protect the active hydrogen, reduce polarity, and improve thermal stability. researchgate.net By using fluorinated acylating agents (e.g., trifluoroacetic anhydride), it is possible to introduce fluorine atoms into the molecule, which significantly enhances the response of an electron capture detector (ECD) in GC, allowing for highly sensitive detection. researchgate.net

Alkylation involves replacing the active α-hydrogen with an alkyl group. researchgate.net This is typically achieved by first forming the enolate with a strong base, followed by reaction with an alkyl halide. This conversion of the β-keto ester into its α-alkylated derivative eliminates the acidic proton, which can reduce unwanted interactions with the stationary phase in both GC and LC, leading to more symmetrical peaks and improved resolution. The choice of alkyl group can be tailored to optimize separation from other components in a mixture. libretexts.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the molecular properties of a compound like 2-Isopropyl-2-carbethoxycyclopentanone. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed to model the molecule.

These calculations could provide valuable data, including:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. These are crucial for understanding the molecule's reactivity.

Thermodynamic Properties: Heats of formation, Gibbs free energy, and entropy, which are essential for predicting the stability and spontaneity of reactions involving the compound.

A hypothetical data table for optimized geometry might look like this:

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C2Calculated Value
C2-C3Calculated Value
C1-O1Calculated Value
C1-C2-C3Calculated Value
O1-C1-C2Calculated Value
O1-C1-C2-C3Calculated Value

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as enolate formation, alkylation, or hydrolysis. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products.

Key aspects of this modeling include:

Transition State Searching: Locating the high-energy transition state structures that connect reactants and products.

Activation Energy Calculation: Determining the energy barrier for a reaction, which is critical for predicting reaction rates.

Intrinsic Reaction Coordinate (IRC) Analysis: Confirming that a found transition state correctly connects the desired reactants and products.

For a hypothetical reaction, the calculated activation energy could be presented as:

ReactionMethodActivation Energy (kcal/mol)
Enolate FormationDFT (B3LYP/6-31G*)Calculated Value
AlkylationMP2/cc-pVTZCalculated Value

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms, MD can be used to explore the molecule's conformational landscape and its interactions with other molecules, such as solvents or reactants.

Specific applications for this compound would include:

Conformational Sampling: Identifying the most stable conformations of the cyclopentanone (B42830) ring and the flexible isopropyl and carbethoxy side chains. The five-membered ring can adopt various puckered conformations, such as envelope and twist forms, and their relative energies and populations could be determined.

Solvation Effects: Simulating the compound in different solvents to understand how intermolecular interactions with the solvent affect its structure and reactivity.

Radial Distribution Functions: Analyzing the probability of finding solvent molecules at a certain distance from specific atoms in the solute, providing a detailed picture of the solvation shell.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can be used to predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. For this compound, this would primarily involve the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

The process typically involves:

Optimizing the molecular geometry using a suitable level of theory.

Calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO).

Referencing the calculated shielding tensors to a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

A comparison of predicted and experimental shifts is a powerful way to confirm the structure of a compound.

AtomPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C=O (ketone)Calculated ValueExperimental Value
C=O (ester)Calculated ValueExperimental Value
C-isopropylCalculated ValueExperimental Value
CH-isopropylCalculated ValueExperimental Value
CH₃-isopropylCalculated ValueExperimental Value

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

While no specific QSPR studies on this compound have been found, this methodology could be applied to a series of related cyclopentanone derivatives to develop predictive models. QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a set of molecules and their observed biological activity or chemical reactivity.

For a series including this compound, a QSPR study would involve:

Descriptor Calculation: Computing a large number of molecular descriptors (e.g., topological, electronic, steric) for each compound in the series.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the property of interest.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Such a study could, for example, predict the reaction rate of a specific reaction for new, unsynthesized cyclopentanone derivatives.

Applications in Organic Synthesis and As Chemical Building Blocks

Role as an Intermediate in the Synthesis of Complex Natural Products and Analogues

Substituted cyclopentanone (B42830) rings are a common structural motif in a wide array of natural products. oregonstate.edursc.org The synthesis of these complex molecules often relies on the use of functionalized cyclopentane (B165970) precursors that can be elaborated into the final target. oregonstate.eduresearchgate.net Compounds from the 2-alkyl-cyclopentanone-2-carboxylic ester family serve as key starting materials or intermediates in these synthetic pathways. google.com For instance, the core cyclopentanone structure can be modified through various reactions such as aldol (B89426) condensations, alkylations, and rearrangements to construct the intricate frameworks found in cyclopentanoid natural products. rsc.orgresearchgate.netrsc.org

The general strategy involves using the cyclopentanone derivative as a scaffold upon which further stereocenters and functional groups are installed. Although direct examples involving the 2-isopropyl derivative are not detailed, related structures are used to build molecular complexity. The synthesis of various terpenes and alkaloids containing five-membered rings demonstrates the utility of such building blocks. nih.govmarquette.edu

Table 1: Examples of Natural Product Classes Containing a Cyclopentane Core

Natural Product Class Common Structural Feature Synthetic Relevance of Cyclopentanone Intermediates
Prostaglandins Substituted cyclopentane ring Classic syntheses utilize cyclopentanone derivatives as foundational starting materials.
Terpenoids (e.g., Sesquiterpenoids) Isoprene-derived structures, often containing cyclopentane or cyclopentene (B43876) rings Functionalized cyclopentanones are used to construct the core carbon skeleton. nih.gov
Iridoids Monoterpenes with a cyclopentane ring fused to a dihydropyran ring Syntheses often begin with chiral cyclopentane building blocks.

Utility in the Construction of Advanced Pharmaceutical Scaffolds and Precursors

The cyclopentane ring is a valuable scaffold in medicinal chemistry. Its non-planar, three-dimensional structure provides a framework for orienting substituents in specific spatial arrangements, which can be crucial for effective binding to biological targets like proteins and enzymes. nih.gov Aliphatic rings such as cyclopentane are increasingly exploited in drug design to enhance physicochemical properties, including potency and pharmacokinetics. nih.govrsc.org

Derivatives of 2-Isopropyl-2-carbethoxycyclopentanone can be envisioned as precursors to a variety of pharmaceutical scaffolds. The ketone and ester functionalities allow for the introduction of diverse chemical groups and the construction of more complex heterocyclic systems fused to the cyclopentane core. The isopropyl group itself can serve as a lipophilic moiety to improve interactions with hydrophobic pockets in target proteins. The general class of 2-substituted cyclopentanones can be prepared from dialkyl adipates, providing a scalable route to these important precursors. google.com

Application as a Chiral Auxiliary or Precursor in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule. sigmaaldrich.com This is often achieved using a chiral auxiliary—a molecule that is temporarily attached to a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. sigmaaldrich.comwikipedia.org While this compound itself is not a traditional chiral auxiliary, it can serve as a prochiral precursor for the synthesis of enantiomerically pure compounds. researchgate.net

For example, asymmetric reduction of the ketone or asymmetric alkylation at a different position can establish a new stereocenter. The resulting chiral cyclopentanone derivative can then be carried forward in a synthetic sequence. ox.ac.uk Furthermore, chiral cyclopentenones, which can be synthesized from cyclopentanone precursors, are valuable intermediates in enantioselective synthesis. nih.gov The inherent chirality of a modified cyclopentanone core can influence the stereochemistry of subsequent reactions, making it a useful tool for constructing optically active molecules. nih.govbiosynth.com

Utilization in Diels-Alder and Other Cycloaddition Reactions as a Dienophile or Component

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgwikipedia.org The reaction occurs between a conjugated diene and a dienophile, which is typically an alkene with electron-withdrawing groups. libretexts.orgpressbooks.pubmasterorganicchemistry.com

This compound, in its saturated form, cannot directly participate as a component in a Diels-Alder reaction. However, it can be readily converted into a reactive dienophile. Dehydrogenation of the cyclopentanone ring can yield the corresponding α,β-unsaturated ketone, 2-Isopropyl-2-carbethoxycyclopent-2-en-1-one. This cyclopentenone derivative would be an activated dienophile due to the electron-withdrawing effect of the ketone and ester groups. pressbooks.pub Cyclopentenones are known to be effective dienophiles in Diels-Alder reactions, providing access to bicyclic systems. nih.govmasterorganicchemistry.com

The general reaction would involve the cyclopentenone derivative reacting with a diene to form a new six-membered ring fused to the original five-membered ring. libretexts.orglibretexts.org This strategy is a common method for rapidly increasing molecular complexity and constructing polycyclic frameworks. masterorganicchemistry.comrsc.org

Table 2: Potential Cycloaddition Reactivity

Reactant Type Potential Role Resulting Structure
2-Isopropyl-2-carbethoxycyclopent-2-en-1-one Dienophile Fused bicyclic [4.3.0] nonane (B91170) system

Development of Novel Chemical Entities Incorporating the Cyclopentanone Core

The functional handles present in this compound—a ketone, an ester, and an α-quaternary center—make it a versatile starting point for developing novel chemical entities. The process for preparing 2-substituted cyclopentanones involves the reaction of an adipic ester with an alkoxide, followed by alkylation, hydrolysis, and decarboxylation, highlighting the chemical accessibility of this scaffold. google.com

Key transformations that can be applied to this core include:

Ring Expansion: Reactions like the Tiffeneau-Demjanov rearrangement could be used to expand the five-membered ring into a six-membered one, providing access to substituted cyclohexanone (B45756) derivatives.

Functional Group Interconversion: The ketone can be converted into an amine, alcohol, or alkene. The ester can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or converted to an amide.

Heterocycle Formation: The dicarbonyl relationship (after potential modifications) allows for condensation reactions with reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form fused pyrazoles or isoxazoles, respectively.

These transformations enable the synthesis of diverse libraries of compounds built upon the cyclopentanone core, which can be screened for various applications, including in materials science and drug discovery.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Future synthetic strategies for 2-Isopropyl-2-carbethoxycyclopentanone and related compounds will increasingly prioritize sustainability and efficiency. The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a central tenet of green chemistry. Research in this area is expected to focus on several key approaches:

Catalytic Methodologies: A shift away from stoichiometric reagents towards catalytic systems can significantly reduce waste. This includes the use of transition metal catalysts, organocatalysts, and biocatalysts (enzymes) to facilitate key bond-forming reactions under milder conditions. For instance, developing catalytic variants of the Dieckmann condensation or alternative cyclization strategies would represent a significant advance.

Renewable Feedstocks: Exploring routes that begin from renewable resources, such as biomass-derived platform chemicals, is a major goal. researchgate.netrsc.org Lignocellulose can be a source for compounds like furfural, which can be converted to cyclopentanone (B42830), offering a potential green starting point for derivatization. rsc.orgresearchgate.net

Minimizing Protecting Groups: Synthetic routes that avoid or minimize the use of protecting groups are inherently more atom-economical and efficient. nih.gov Designing selective reactions that target specific functional groups in a multifunctional molecule like a β-keto ester precursor is a key challenge.

Reaction Optimization: Employing principles like multicomponent reactions, where three or more reactants combine in a single step, can dramatically improve step economy. Reactions that are inherently atom-economical, such as cycloadditions and rearrangements, will be favored in synthetic design. nih.gov

StrategyPrinciplePotential Application to Synthesis
Catalysis Use of catalysts (metal, organo-, bio-) to lower activation energy and enable milder conditions.Development of catalytic Dieckmann condensation or alkylation steps.
Renewable Feedstocks Sourcing starting materials from biomass instead of petrochemicals. researchgate.netUtilizing furfural-derived cyclopentanone as a precursor. researchgate.net
Step Economy Reducing the number of synthetic steps, often by avoiding protecting groups or using cascade reactions. nih.govDesigning convergent synthetic routes that build complexity quickly.
Atom Economy Maximizing the incorporation of reactant atoms into the product. Prioritizing addition and rearrangement reactions over substitution and elimination reactions.

Exploration of Uncharted Reactivity and Transformation Pathways

The dual functionality of β-keto esters provides a rich playground for exploring novel chemical reactions. acs.orgfiveable.me While the classic reactivity of the enolizable α-position is well-established, future research will delve into more complex and selective transformations of the this compound scaffold.

Asymmetric Catalysis: The quaternary carbon at the 2-position is a key structural feature. While the current molecule is achiral, transformations at other positions or reactions of prochiral precursors could be controlled using asymmetric catalysis to generate chiral derivatives with high enantioselectivity. rsc.org This is crucial for applications in medicinal chemistry.

Cycloaddition Reactions: The enone moiety, which can be generated from the β-keto ester, can participate in various cycloaddition reactions (e.g., Diels-Alder, [3+2] cycloadditions) to rapidly construct polycyclic systems. nih.gov

Ring Expansion and Rearrangement: The cyclopentanone ring is susceptible to ring-expansion reactions, such as the Beckmann or Schmidt rearrangements, which could be used to synthesize nitrogen-containing heterocyclic scaffolds like piperidones and diazepinones from derivatives of the title compound. nih.gov

Late-Stage Functionalization: Developing methods to selectively modify the molecule at a late stage in a synthetic sequence (C-H activation, for example) allows for the rapid generation of a library of analogues for biological screening without re-synthesizing the core structure from scratch.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages in terms of safety, scalability, and process control. mdpi.comvapourtec.com The synthesis and derivatization of this compound are well-suited for this technological shift.

Process Intensification: Flow reactors provide superior heat and mass transfer, allowing reactions to be run at higher temperatures and pressures safely. This can dramatically reduce reaction times from hours to minutes. mdpi.com

Enhanced Safety: Unstable or hazardous intermediates can be generated and consumed in situ within the flow reactor, minimizing the risk associated with their accumulation in batch processes.

Scalability and Automation: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer time or using a larger reactor, which is more straightforward than scaling up batch reactions. researchgate.net Automation allows for high-throughput screening of reaction conditions to rapidly optimize yield and selectivity. mdpi.comdurham.ac.uk

FeatureBenefit in Synthesis
Improved Heat/Mass Transfer Faster reaction rates, better selectivity, safer operation.
Small Reaction Volumes Enhanced safety when handling hazardous reagents or exothermic reactions.
Easy Scalability Seamless transition from laboratory-scale optimization to pilot-plant production. researchgate.net
Automation & Integration High-throughput screening of conditions and telescoping of multi-step sequences. durham.ac.uk

Advanced Computational Methodologies for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern synthetic planning and mechanistic investigation. arxiv.org Applying these methods to this compound can accelerate the discovery of new reactions and applications.

Reaction Mechanism and Pathway Analysis: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. nih.govacs.orgacs.org This provides a deep understanding of why certain reactions are favored over others and can guide the design of more efficient catalysts and reaction conditions. youtube.com

Predictive Modeling: By developing quantitative models based on a combination of experimental data and computed molecular descriptors, it is possible to predict the outcomes (e.g., yield, stereoselectivity) of reactions for new substrates without performing the experiment. pnas.org This data-driven approach can significantly reduce the experimental effort required for reaction optimization.

Virtual Screening: Computational docking and molecular dynamics simulations can be used to predict how derivatives of this compound might interact with biological targets like enzymes or receptors, helping to prioritize which compounds to synthesize for biological evaluation.

Expanding Applications in Materials Science and Chemical Biology as Synthetic Precursors

While β-keto esters are well-known precursors for pharmaceuticals, their utility extends to materials science and chemical biology. fiveable.meresearchgate.net The unique cyclopentyl core of this compound makes it an attractive building block for novel functional molecules.

Polymer Chemistry: The compound can be modified to create functionalized monomers. For example, reduction of the ketone and ester can yield a diol, which could be incorporated into polyesters or polyurethanes, imparting specific physical properties derived from the bulky isopropyl-cyclopentyl scaffold.

Fragrance and Agrochemicals: Cyclopentanone derivatives are common precursors to fragrances, such as those related to jasmone. wikipedia.org The specific substitution pattern of the title compound could lead to novel scents. Similarly, its derivatives could be explored as precursors for new pesticides or herbicides. wikipedia.org

Chemical Probes and Bioactive Molecules: The scaffold can serve as a starting point for the synthesis of biologically active small molecules. researchgate.net For example, it could be elaborated into analogues of natural products or used to create chemical probes to study biological processes. The versatility of the β-keto ester functionality allows for its conversion into a wide range of other heterocyclic systems known to have biological activity. researchgate.net

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Isopropyl-2-carbethoxycyclopentanone, and how can side reactions be minimized?

The synthesis involves refluxing 2-carbethoxy-3-methylcyclopentanone with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in benzene using a Dean-Stark trap for azeotropic water removal. This method achieves an 87% yield. Side reactions, such as over-oxidation or ester hydrolysis, can be minimized by controlling reaction time (6–9 hours) and temperature (reflux conditions). Monitoring via thin-layer chromatography (TLC) ensures reaction progress .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Key spectroscopic markers include:

  • ¹H NMR : Peaks at δ 1.03 (d, J = 6 Hz, isopropyl CH3), 1.15 (t, J = 7 Hz, ester CH3), and 4.11 (q, ester CH2) confirm substituent environments.
  • IR : Strong carbonyl stretches at 1752 cm⁻¹ (cyclopentanone) and 1721 cm⁻¹ (ester) validate functional groups .

Q. What are common purification techniques for this compound, and how is purity assessed?

Distillation under reduced pressure (e.g., 84–87°C at 1.0 mm Hg) is effective for isolating the compound. Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with corroboration by NMR integration ratios .

Q. How can contradictions in reported synthetic yields be resolved?

Yield discrepancies often arise from variations in catalyst loading, solvent purity, or reaction duration. Systematic replication of conditions, coupled with byproduct analysis (e.g., via GC-MS), helps identify optimal parameters .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) simulations can model transition states and predict regioselectivity in reactions like aldol condensations. For example, the electron-withdrawing carbethoxy group directs nucleophiles to the α-carbon of the cyclopentanone ring .

Q. How does the steric effect of the isopropyl group influence the compound’s reactivity in ring-opening reactions?

The isopropyl group introduces steric hindrance, slowing nucleophilic attack at the adjacent carbonyl carbon. Kinetic studies comparing derivatives (e.g., methyl vs. isopropyl) and molecular modeling (e.g., using Avogadro or Gaussian) quantify steric contributions .

Q. What strategies exist for enantioselective synthesis of derivatives from this compound?

Chiral catalysts (e.g., Jacobsen’s thiourea) or enzymatic resolution can induce asymmetry. For example, lipases selectively hydrolyze ester groups in racemic mixtures, enabling separation of enantiomers .

Q. What is the role of the carbethoxy group in facilitating subsequent functionalization reactions?

The carbethoxy group stabilizes enolate intermediates via resonance, enabling alkylation or Michael additions. Its electron-withdrawing nature also enhances electrophilicity at the ketone carbonyl, aiding nucleophilic substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.